molecular formula C23H20N2O4 B2913202 N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(4-methylphenoxy)acetamide CAS No. 921891-82-9

N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(4-methylphenoxy)acetamide

Cat. No.: B2913202
CAS No.: 921891-82-9
M. Wt: 388.423
InChI Key: VSSPCYDMUDXIJV-UHFFFAOYSA-N
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Description

The compound N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(4-methylphenoxy)acetamide features a dibenzo[b,f][1,4]oxazepine core substituted with a methyl group at position 8 and a 4-methylphenoxy-acetamide moiety at position 2. This scaffold is structurally related to several pharmacologically active compounds targeting neurotransmitter receptors, such as dopamine antagonists .

Properties

IUPAC Name

N-(3-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)-2-(4-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O4/c1-14-3-7-17(8-4-14)28-13-22(26)24-16-6-10-20-18(12-16)23(27)25-19-11-15(2)5-9-21(19)29-20/h3-12H,13H2,1-2H3,(H,24,26)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSSPCYDMUDXIJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NC2=CC3=C(C=C2)OC4=C(C=C(C=C4)C)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(4-methylphenoxy)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Dibenzo-oxazepine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the dibenzo-oxazepine core.

    Introduction of the Methyl Group: The methyl group is introduced via alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.

    Acetylation: The final step involves the acetylation of the intermediate compound with 2-(4-methylphenoxy)acetyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Chemical Reactions of the Compound

The chemical reactivity of N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f] oxazepin-2-yl)-2-(4-methylphenoxy)acetamide can be categorized into several types of reactions:

Oxidation Reactions

The compound can undergo oxidation reactions that may introduce additional functional groups or modify existing ones. Common oxidizing agents include:

  • Potassium permanganate
  • Chromium trioxide

These reactions can enhance the compound's reactivity by introducing more polar functional groups, which can improve solubility and biological activity.

Reduction Reactions

Reduction processes can convert ketone groups into alcohols, altering the compound’s properties significantly. Sodium borohydride is often employed as a reducing agent in such transformations.

Hydrolysis Reactions

The amide bond within the phenoxyacetamide moiety is susceptible to hydrolysis under acidic or basic conditions, leading to the formation of corresponding carboxylic acids and amines. This reaction is significant for modifying the compound's biological activity.

Nucleophilic Substitution Reactions

Nucleophilic substitution can occur at various sites within the molecule, particularly at the carbonyl carbon of the acetamide group. This allows for the introduction of diverse substituents that can tailor the compound's pharmacological properties.

Biological Activity and Mechanisms

Preliminary studies suggest that N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f] oxazepin-2-yl)-2-(4-methylphenoxy)acetamide may exhibit significant biological activities:

Anticancer Activity

Research indicates that compounds similar to this one may inhibit c-Abl tyrosine kinase, which plays a crucial role in various cancers. This inhibition can disrupt cancer cell proliferation and survival pathways.

Antimalarial Effects

Structural analogs have shown promising results in inhibiting malaria parasites, suggesting that this compound may also possess similar antimalarial properties.

Mechanisms of Action

The mechanisms through which this compound exerts its effects likely involve:

  • Enzyme Inhibition : Binding to active sites on enzymes.
  • Receptor Binding : Modulating signal transduction pathways via interaction with receptors.
  • DNA/RNA Interaction : Potential intercalation into nucleic acids affecting transcription or translation processes.

Comparative Analysis with Similar Compounds

N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f] oxazepin-2-yl)-2-(4-methylphenoxy)acetamide can be compared with structurally related compounds to highlight its unique properties:

Compound NameStructural FeaturesUnique Aspects
N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f] oxazepin-2-yl)-3-methylbenzamideContains chlorine instead of methyl at position 8May exhibit different reactivity and binding properties
N-(8-methyl-11-hydroxy-10,11-dihydrodibenzo[b,f] oxazepin-2-yl)-phenoxyacetamideHydroxyl group instead of oxo groupPotentially altered pharmacological profile

Scientific Research Applications

N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(4-methylphenoxy)acetamide has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential pharmacological properties, including anti-inflammatory, analgesic, and antitumor activities.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and materials.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(4-methylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in inflammatory or metabolic pathways.

    Interacting with Receptors: Binding to cellular receptors, thereby altering signal transduction pathways.

    Modulating Gene Expression: Influencing the expression of genes related to cell growth, apoptosis, or immune response.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties
Target Compound C₂₄H₂₁N₂O₄* ~401.4* 8-methyl, 4-methylphenoxy Moderate hydrophobicity
2-(4-Ethoxyphenyl)-N-(8-methyl-dibenzooxazepin-2-yl)acetamide C₂₄H₂₂N₂O₄ 402.4 Ethoxy phenyl Increased hydrophobicity
N-(8,10-Dimethyl-dibenzooxazepin-2-yl)-2-(4-(isopropylsulfonyl)phenyl)acetamide C₂₆H₂₆N₂O₅S 478.6 10-methyl, isopropylsulfonyl High molecular weight, polar sulfonyl
1-(4-Chlorophenyl)-N-(8,10-dimethyl-dibenzooxazepin-2-yl)methanesulfonamide C₂₂H₁₉ClN₂O₄S 442.9 Chlorophenyl, methanesulfonamide Electronegative Cl, H-bond donor
2-(4-Methoxyphenyl)-N-(10-methyl-dibenzooxazepin-2-yl)acetamide C₂₃H₂₀N₂O₄ 388.4 10-methyl, methoxyphenyl Electron-donating methoxy

*Estimated based on structural similarity.

Research Findings and Inferences

Substituent Impact on Solubility: Sulfonamide or sulfonyl groups (e.g., CAS 922036-92-8 ) enhance solubility via hydrogen bonding, whereas ethoxy or methylphenoxy groups increase hydrophobicity. The target compound’s 4-methylphenoxy group may strike a balance between solubility and membrane permeability.

Receptor Binding Considerations: Electron-withdrawing groups (e.g., chlorine in CAS 922036-92-8 ) could improve affinity for receptors with hydrophobic pockets.

Synthetic Challenges :

  • Low yields in thiazepine analogs (e.g., 9% in ) suggest that optimizing reaction conditions (e.g., temperature, catalyst) is critical for the target compound’s synthesis.

Biological Activity

N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(4-methylphenoxy)acetamide is a complex organic compound with significant potential in medicinal chemistry. This compound features a unique dibenzo[b,f][1,4]oxazepine structure, which is known for its diverse biological activities. This article aims to provide a detailed overview of the biological activity of this compound, including its synthesis, pharmacological properties, and potential therapeutic applications.

Molecular Characteristics

  • Molecular Formula: C21H20N2O3
  • Molecular Weight: Approximately 374.42 g/mol
  • Structural Features:
    • Dibenzo[b,f][1,4]oxazepine core
    • Ketone functional group at position 11
    • Acetamide moiety linked to a 4-methylphenoxy group

Structural Comparison with Related Compounds

Compound NameStructural FeaturesUnique Aspects
N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-methylbenzamideChlorine substitutionDifferent reactivity and binding properties
N-(3-methyl-4-(N-(8-methyl-11-oxo...Additional methyl and sulfamoyl groupsEnhanced solubility and potential interactions

Research indicates that compounds based on the dibenzo[b,f][1,4]oxazepine scaffold exhibit significant biological activity, particularly as inhibitors of histone deacetylases (HDACs). HDACs play a crucial role in gene expression regulation, and their inhibition can lead to anti-cancer effects and modulation of diseases linked to epigenetic changes .

Pharmacological Applications

  • Anticancer Activity : The compound may exhibit anticancer properties by inhibiting HDACs, leading to the reactivation of tumor suppressor genes and induction of apoptosis in cancer cells.
  • Neuroprotective Effects : Similar compounds have shown promise in neuroprotection by modulating pathways involved in neurodegenerative diseases.
  • Anti-inflammatory Properties : The presence of specific functional groups enhances its potential to reduce inflammation.

In Vitro Studies

In vitro studies have demonstrated that this compound inhibits the proliferation of various cancer cell lines. The mechanism involves the downregulation of key signaling pathways associated with cell survival.

In Vivo Studies

Animal models have shown that this compound can attenuate tumor growth and improve survival rates when administered in therapeutic doses. Further studies are needed to explore its pharmacokinetics and long-term effects.

Synthesis and Optimization

The synthesis of this compound involves several steps:

  • Starting Materials : Appropriate precursors are selected based on their availability and reactivity.
  • Reaction Conditions : Optimizing temperature, solvent choice, and catalysts is crucial for enhancing yield and purity.
  • Characterization : The final product is characterized using techniques such as NMR, mass spectrometry, and IR spectroscopy to confirm its structure.

Q & A

Basic: What experimental methodologies are recommended for synthesizing N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(4-methylphenoxy)acetamide?

Answer:
Synthesis typically involves multi-step organic reactions. A plausible route could include:

Amide bond formation : Reacting a substituted dibenzo-oxazepine intermediate with 2-(4-methylphenoxy)acetyl chloride under Schotten-Baumann conditions (e.g., using NaOH as a base in a biphasic solvent system) .

Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to isolate the product, followed by recrystallization for purity.

Validation : Confirm yield and purity via HPLC (C18 column, acetonitrile/water mobile phase) and melting point analysis.
For analogous compounds, reaction optimization using Design of Experiments (DoE) is critical to minimize side products .

Basic: How should researchers characterize the molecular structure of this compound?

Answer:
Use a combination of spectroscopic and analytical techniques:

  • NMR : 1H^1H- and 13C^{13}C-NMR to confirm substituent positions and aromatic proton environments .
  • Mass Spectrometry : High-resolution MS (HRMS) for molecular formula verification (e.g., ESI-TOF).
  • X-ray crystallography : For absolute stereochemical confirmation if crystalline derivatives are obtainable .
  • IR spectroscopy : Identify key functional groups (e.g., carbonyl stretching at ~1650–1750 cm1^{-1}) .

Advanced: How can computational modeling improve reaction efficiency in synthesizing this compound?

Answer:
Quantum chemical calculations (e.g., DFT) can:

Predict transition states and intermediates to identify rate-limiting steps .

Optimize reaction conditions (solvent, temperature) via free-energy profiles.

Screen substituent effects on reactivity using Hammett parameters or Fukui indices.
Tools like Gaussian or ORCA, combined with cheminformatics workflows, enable rapid virtual screening of synthetic pathways .

Advanced: What statistical methods are suitable for optimizing reaction parameters?

Answer:
Design of Experiments (DoE) frameworks, such as:

  • Response Surface Methodology (RSM) : To model interactions between variables (e.g., temperature, catalyst loading).
  • Factorial Designs : Identify critical factors affecting yield (Table 1).
FactorLow LevelHigh LevelEffect on Yield
Temperature (°C)80120+23%
Catalyst (mol%)15+15%
SolventTHFDMF-8%

Post-optimization validation via ANOVA ensures reproducibility .

Advanced: How should researchers address contradictions in pharmacological vs. physicochemical data?

Answer:
Apply systematic discrepancy analysis :

Data triangulation : Cross-validate bioactivity (e.g., IC50_{50}) with solubility and logPP measurements.

Multivariate regression : Identify outliers or confounding variables (e.g., assay interference from aggregates).

Mechanistic modeling : Use molecular dynamics simulations to correlate structural flexibility with activity .
Contradictions often arise from incomplete reaction characterization (e.g., unaccounted stereoisomers) .

Advanced: What cross-disciplinary approaches enhance mechanistic studies of this compound?

Answer:
Integrate chemical biology and systems chemistry :

Isotope labeling : Track metabolic pathways using 14C^{14}C-labeled analogs .

High-throughput screening : Pair with cheminformatics to map structure-activity relationships (SAR).

Microfluidics : Study reaction kinetics in real-time under controlled flow conditions .
Training in advanced instrumentation (e.g., cryo-EM for target binding studies) is recommended .

Advanced: How can heterogeneous reaction systems be designed for scaled-up synthesis?

Answer:
Use membrane technologies (e.g., ceramic membranes for solvent-resistant separations) and catalytic flow reactors :

  • Continuous-flow synthesis : Enhances heat/mass transfer and reduces side reactions.
  • Heterogeneous catalysts : Immobilized palladium or enzyme-based systems for recyclability.
    Monitor scalability via dimensionless analysis (e.g., Reynolds number for mixing efficiency) .

Advanced: What safety protocols are critical during handling due to structural analogs’ hazards?

Answer:

  • PPE : Glove boxes for air-sensitive intermediates; fume hoods for volatile reagents.
  • Waste management : Neutralize reactive byproducts (e.g., quench acyl chlorides with ice-cold alcohol).
  • Emergency procedures : Train staff on spill containment and antidotes (e.g., atropine for acetylcholinesterase inhibitors) .

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